molecular formula C18H14N4O B12939901 N-(2-(1H-Pyrazol-4-yl)-1H-indol-6-yl)benzamide CAS No. 827318-34-3

N-(2-(1H-Pyrazol-4-yl)-1H-indol-6-yl)benzamide

Cat. No.: B12939901
CAS No.: 827318-34-3
M. Wt: 302.3 g/mol
InChI Key: OKHYQSXNHVDSSO-UHFFFAOYSA-N
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Description

N-(2-(1H-Pyrazol-4-yl)-1H-indol-6-yl)benzamide is an organic compound that belongs to the class of benzimidazoles. These compounds are characterized by a benzene ring fused to an imidazole ring, which contains a nitrogen atom, four carbon atoms, and two double bonds.

Chemical Reactions Analysis

Types of Reactions

N-(2-(1H-Pyrazol-4-yl)-1H-indol-6-yl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

    Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atoms in the pyrazole and indole rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or potassium permanganate.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents or alkylating agents.

Major Products

The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different biological activities.

Scientific Research Applications

N-(2-(1H-Pyrazol-4-yl)-1H-indol-6-yl)benzamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential antimicrobial and antiparasitic activities.

    Medicine: Investigated for its anticancer and anti-inflammatory properties.

Mechanism of Action

The mechanism of action of N-(2-(1H-Pyrazol-4-yl)-1H-indol-6-yl)benzamide involves its interaction with specific molecular targets, such as Aurora kinase A and Cyclin-dependent kinase 2 . These interactions can inhibit the activity of these enzymes, leading to the disruption of cell division and the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-(1H-Benzimidazol-2-yl)-1H-pyrazol-4-yl)benzamide
  • N-(2,3-dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)benzamide

Uniqueness

N-(2-(1H-Pyrazol-4-yl)-1H-indol-6-yl)benzamide is unique due to its specific combination of pyrazole and indole rings, which confer distinct biological activities compared to other similar compounds. Its ability to interact with multiple molecular targets makes it a versatile compound for various scientific research applications .

Properties

CAS No.

827318-34-3

Molecular Formula

C18H14N4O

Molecular Weight

302.3 g/mol

IUPAC Name

N-[2-(1H-pyrazol-4-yl)-1H-indol-6-yl]benzamide

InChI

InChI=1S/C18H14N4O/c23-18(12-4-2-1-3-5-12)21-15-7-6-13-8-16(22-17(13)9-15)14-10-19-20-11-14/h1-11,22H,(H,19,20)(H,21,23)

InChI Key

OKHYQSXNHVDSSO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)C=C(N3)C4=CNN=C4

Origin of Product

United States

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